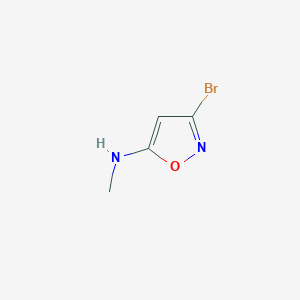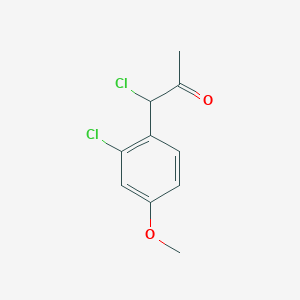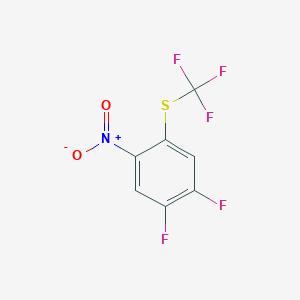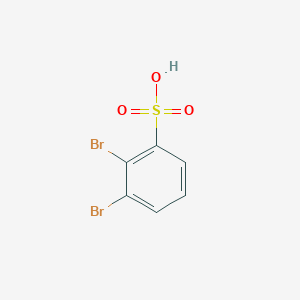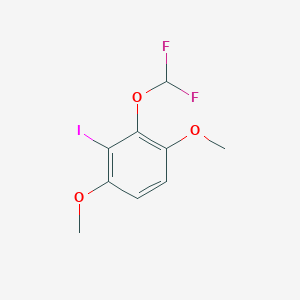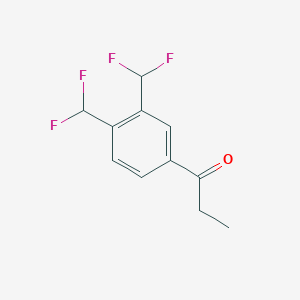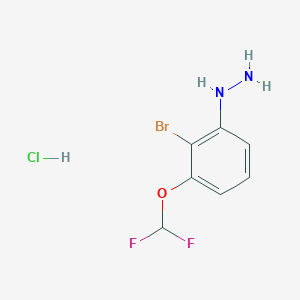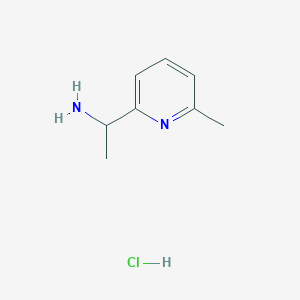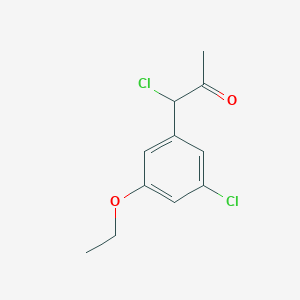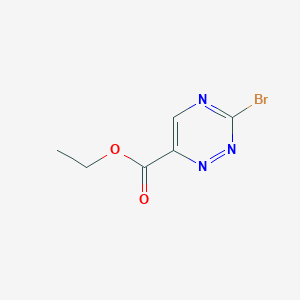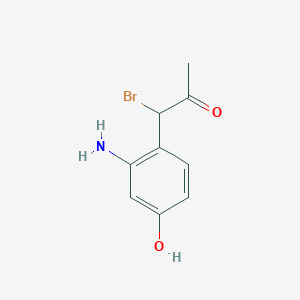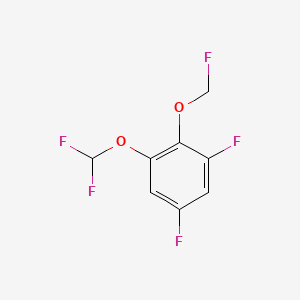
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce fluorine atoms. The methoxy groups can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as fluorobenzene derivatives. The process typically includes steps like halogenation, nucleophilic substitution, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methanol (CH3OH) for nucleophilic substitution; halogenating agents like bromine (Br2) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,5-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene
- 1,4-Difluoro-2,3-difluoromethoxybenzene
Uniqueness
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3,5-difluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-7-5(11)1-4(10)2-6(7)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
AJYZKPZXUVAXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)OCF)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
